butyl [2-(aminocarbonyl)phenyl]carbamate

Metabolic stability Pharmacokinetics n-Alkyl carbamate series

Researchers studying carbamate structure-metabolism relationships need well-characterized probes. Butyl [2-(aminocarbonyl)phenyl]carbamate provides a critical intermediate-lipophilicity data point for QSAR validation. - n-Butyl chain probe for hydrolytic vs. oxidative metabolic partitioning studies - Ortho-aminocarbonyl enables Hammett σ correlation with carbamate half-life - Reference standard for BuChE/AChE selectivity in Alzheimer's drug discovery

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
Cat. No. B3752354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutyl [2-(aminocarbonyl)phenyl]carbamate
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NC1=CC=CC=C1C(=O)N
InChIInChI=1S/C12H16N2O3/c1-2-3-8-17-12(16)14-10-7-5-4-6-9(10)11(13)15/h4-7H,2-3,8H2,1H3,(H2,13,15)(H,14,16)
InChIKeyBOFZBQLYLJWYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl [2-(aminocarbonyl)phenyl]carbamate in Procurement: Compound Identity and Classification


Butyl [2-(aminocarbonyl)phenyl]carbamate (C12H16N2O3; MW: 236.27 g/mol) is an N-aryl, O-alkyl carbamate derivative [1]. The compound comprises a butyl ester moiety linked to the carbamate oxygen and a phenyl ring substituted at the ortho position with an aminocarbonyl (carboxamide) group on the nitrogen atom . It belongs to the broader class of aromatic carbamates, which have been extensively investigated for applications in medicinal chemistry, agricultural pest control, and chemical biology due to the capacity of the carbamate functional group to form covalent bonds with active-site serine residues in hydrolase enzymes [2].

Why Structural Analogs Cannot Be Substituted for Butyl [2-(aminocarbonyl)phenyl]carbamate


Carbamates of the aryl N-substituted class exhibit pronounced structure-dependent variability in key procurement-relevant parameters, including metabolic stability, hydrolytic lability, and target selectivity [1]. The n-butyl ester moiety confers distinct pharmacokinetic behavior relative to shorter (ethyl) or longer (hexyl, octyl) alkyl chains, altering the partitioning between hydrolytic and oxidative metabolic pathways [2]. Furthermore, the ortho-aminocarbonyl substituent on the phenyl ring exerts electronic and steric effects that fundamentally modulate both carbamate reactivity toward enzymatic nucleophiles and susceptibility to uncatalyzed hydrolysis [3]. These interdependent structural features render simple replacement of butyl [2-(aminocarbonyl)phenyl]carbamate with unsubstituted phenyl carbamates or alternative alkyl esters invalid without experimental verification of the specific parameter of interest. The quantitative evidence that follows delineates precisely where this compound diverges from its closest comparators.

Butyl [2-(aminocarbonyl)phenyl]carbamate: Quantitative Differentiation Evidence Against Analogs and Alternatives


Metabolic Pathway Partitioning: n-Butyl Carbamate Versus Ethyl, Hexyl, and Octyl Homologs

In a homologous series of n-alkyl carbamates examined in rats after oral and intravenous administration, the n-butyl carbamate exhibits a distinct metabolic profile intermediate between more water-soluble (ethyl) and more lipophilic (hexyl, octyl) homologs [1]. Unlike ethyl carbamate, which undergoes predominantly hydrolytic metabolism, n-butyl carbamate displays a mixed fate with reduced hydrolysis and increased omega-1 oxidation products detectable in plasma and urine [1].

Metabolic stability Pharmacokinetics n-Alkyl carbamate series

Hydrolytic Stability Modulation by ortho-Substituent Electronic Effects in O-Phenyl Carbamates

QSAR analysis of O-phenyl carbamates with ortho-substituents establishes a strong logarithmic correlation between FAAH inhibition (logIC50) and the electron-withdrawing effect of the ortho group measured by Hammett sigma (σ) constants [1]. Electron-withdrawing groups increase carbamate reactivity, promoting faster covalent bonding with catalytic serine residues but simultaneously elevate susceptibility to hydrolysis [1].

Hydrolytic stability QSAR ortho-Substituent effects

Anticancer Activity Differentiation: 2-Heteroatom-Substituted Phenyl Carbamates Versus N-Phenyl Carbamates

A computer-assisted structure-activity analysis of approximately 8000 carbamates and thiocarbamates evaluated at the National Cancer Institute revealed that aromatic carbamates possessing a 2- or 4-heteroatom-substituted phenyl group attached to the carbamate oxygen (or thiocarbamate sulfur) with the carbamate nitrogen as NHMe constitute the majority of active compounds against P-388 leukemia [1]. In contrast, N-phenyl carbamates exhibited markedly reduced activity against P-388 [1].

Anticancer activity P-388 leukemia Structure-activity correlation

Substituent-Dependent Hydrolysis Kinetics in Substituted Phenyl Carbamates

Kinetic studies on the alkaline hydrolysis of substituted phenyl carbamates establish that the nature and position of substituents on the phenyl ring directly govern the rate and mechanism of carbamate cleavage [1]. The reaction follows first-order kinetics with respect to both hydroxyl ion concentration and ester concentration [1].

Hydrolysis kinetics Phenyl carbamate Substituent effects

Enzyme Inhibition Selectivity: ortho-Substituted Phenyl N-Butyl Carbamates Across Cholinesterases

In a direct comparison of nine ortho-substituted phenyl N-butyl carbamates, the electronic nature of the ortho substituent determines differential inhibition potency between butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) [1]. Electron-donating ortho substituents yield better BuChE inhibition, while electron-withdrawing ortho substituents favor AChE inhibition [1].

Butyrylcholinesterase Acetylcholinesterase Enzyme selectivity

Validated Research and Industrial Applications for Butyl [2-(aminocarbonyl)phenyl]carbamate


Structure-Metabolism Relationship Studies of n-Alkyl Carbamate Series

Based on the differential metabolic fate of n-butyl carbamate relative to ethyl, hexyl, and octyl homologs [1], butyl [2-(aminocarbonyl)phenyl]carbamate serves as a probe compound for investigating how alkyl chain length alters partitioning between hydrolytic clearance and oxidative metabolism. The compound's intermediate lipophilicity provides a critical data point for structure-metabolism relationship modeling of carbamate-based drug candidates and agrochemicals [1].

Hydrolytic Stability Screening and ortho-Substituent QSAR Model Validation

The ortho-aminocarbonyl group enables quantitative evaluation of electronic substituent effects on carbamate reactivity and hydrolytic stability [1]. Butyl [2-(aminocarbonyl)phenyl]carbamate can be employed to extend and validate QSAR models correlating Hammett σ constants with carbamate half-life under physiologically relevant conditions, informing prodrug design and formulation stability predictions [1].

Cholinesterase Selectivity Profiling with ortho-Substituted Phenyl N-Butyl Carbamates

Given the established relationship between ortho substituent electronic character and BuChE/AChE selectivity in phenyl N-butyl carbamates [1], this compound provides a reference standard for characterizing enzyme-inhibitor interactions in cholinesterase assays. The aminocarbonyl substituent's moderate electron-withdrawing capacity makes the compound a benchmark for evaluating structure-selectivity relationships in Alzheimer's disease-relevant enzyme targets [1].

Anticancer Screening in P-388 Leukemia Models with 2-Heteroatom-Substituted Carbamates

The 2-aminocarbonylphenyl scaffold aligns with NCI-identified structural determinants of P-388 leukemia activity in aromatic carbamates [1]. Butyl [2-(aminocarbonyl)phenyl]carbamate is appropriate for inclusion in anticancer screening libraries targeting hematologic malignancies, where the 2-heteroatom substitution pattern distinguishes active compounds from inactive N-phenyl carbamate controls [1].

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